(r)-Oxybutynin
(r)-Oxybutynin
(R)-oxybutynin is a 4-(diethylamino)but-2-yn-1-ol that has R configuration. It is responsible for virtually all of the antimuscarinic activity of (racemic) oxybutynin. It has a role as a cholinergic antagonist, a calcium channel blocker and a local anaesthetic. It is an enantiomer of an esoxybutynin.
Brand Name:
Vulcanchem
CAS No.:
119618-21-2
VCID:
VC20797789
InChI:
InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3/t22-/m0/s1
SMILES:
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Molecular Formula:
C22H31NO3
Molecular Weight:
357.5 g/mol
(r)-Oxybutynin
CAS No.: 119618-21-2
Cat. No.: VC20797789
Molecular Formula: C22H31NO3
Molecular Weight: 357.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (R)-oxybutynin is a 4-(diethylamino)but-2-yn-1-ol that has R configuration. It is responsible for virtually all of the antimuscarinic activity of (racemic) oxybutynin. It has a role as a cholinergic antagonist, a calcium channel blocker and a local anaesthetic. It is an enantiomer of an esoxybutynin. |
|---|---|
| CAS No. | 119618-21-2 |
| Molecular Formula | C22H31NO3 |
| Molecular Weight | 357.5 g/mol |
| IUPAC Name | 4-(diethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate |
| Standard InChI | InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3/t22-/m0/s1 |
| Standard InChI Key | XIQVNETUBQGFHX-QFIPXVFZSA-N |
| Isomeric SMILES | CCN(CC)CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O |
| SMILES | CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
| Canonical SMILES | CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
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